4-Cyanobenzamide
Overview
Description
4-Cyanobenzamide is an organic compound with the molecular formula C8H6N2O. It is a derivative of benzamide, where a cyano group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with ammonia or an amine under suitable conditions. Another method includes the use of 4-cyanobenzoyl chloride, which reacts with ammonia or an amine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyanobenzoic acid.
Reduction: Reduction of the cyano group can yield 4-aminobenzamide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the amide group under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyanobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-cyanobenzamide involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with proteins or other biomolecules, influencing their structure and function. The cyano group can also participate in electron-withdrawing interactions, affecting the reactivity of the compound .
Comparison with Similar Compounds
Benzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Aminobenzamide: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
4-Cyanobenzoic Acid: The carboxylic acid derivative of 4-cyanobenzamide, used in different contexts due to its acidic properties
Uniqueness: this compound is unique due to the presence of both the amide and cyano functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Properties
IUPAC Name |
4-cyanobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKWTMJZHKZKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184424 | |
Record name | p-Cyanobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-34-2 | |
Record name | 4-Cyanobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cyanobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Cyanobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyanobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CYANOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9UG7V78S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conversion of 4-cyanobenzamide into its azanion form impact its structure and vibrational properties?
A1: The conversion of this compound into its azanion form leads to significant structural and vibrational changes. While the cyano group (C≡N) stretching vibration remains relatively unaffected, the amide carbonyl (C=O) and carbon-nitrogen (C-N) stretching vibrations undergo major shifts. This is attributed to the delocalization of these vibrational modes in the azanion. Structurally, the initially non-planar this compound molecule transitions into a planar azanion, with the most significant changes occurring near the azanionic center. []
Q2: Can confocal Raman microscopy be used to study the accessibility of solid supports to enzymes? How does this compound play a role in this?
A2: Yes, confocal Raman microscopy, using this compound as a probe molecule, can effectively assess the accessibility of solid supports to enzymes. The method relies on detecting the characteristic cyano group (C≡N) stretching frequency of this compound attached to a peptide substrate. If an enzyme can penetrate the solid support and cleave the peptide, the cyano signal disappears, providing insight into enzyme accessibility within different materials. []
Q3: What is a practical synthetic application of this compound?
A4: this compound serves as a versatile precursor for synthesizing primary thioamides. Utilizing Lawesson's reagent in conjunction with boron trifluoride-diethyl ether complex, a variety of nitriles, including this compound, can be efficiently converted to their corresponding thioamides. This method offers a valuable tool in synthetic chemistry, enabling the preparation of thioamides, which are important building blocks and intermediates in organic synthesis. []
Q4: How does the molecular stacking mode in this compound crystals affect its mechanical properties and room-temperature phosphorescence?
A5: The molecular stacking arrangement within this compound crystals plays a crucial role in determining its mechanical compliance and room-temperature phosphorescence. Different polymorphic forms of this compound exhibit distinct stacking modes, leading to variations in their mechanical flexibility and phosphorescence behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.